molecular formula C20H14F3N3S B11196371 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B11196371
M. Wt: 385.4 g/mol
InChI Key: SSNYYGCDUQYJMK-UHFFFAOYSA-N
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Description

2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrazole ring, a thiazole ring, and various substituents including a trifluoromethyl group and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thioamides under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases such as arthritis and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, a well-known COX-2 inhibitor used in the treatment of arthritis.

    Pyrazoline derivatives: Compounds with similar pyrazole structures that exhibit various biological activities.

Uniqueness

2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to its specific combination of functional groups and its potential for diverse pharmacological applications. Its structure allows for various chemical modifications, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H14F3N3S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C20H14F3N3S/c1-13-7-9-15(10-8-13)17-11-18(20(21,22)23)25-26(17)19-24-16(12-27-19)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

SSNYYGCDUQYJMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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